molecular formula C19H17F3N4O3S B2708653 4-phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2034523-04-9

4-phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2708653
CAS No.: 2034523-04-9
M. Wt: 438.43
InChI Key: JDUWTEREDJFJRK-UHFFFAOYSA-N
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Description

4-phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C19H17F3N4O3S and its molecular weight is 438.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Approaches

    A study by Miura, Yamauchi, and Murakami (2009) explored the nickel-catalyzed denitrogenative alkyne insertion reactions of N-sulfonyl-1,2,3-triazoles. This process efficiently produces substituted pyrroles, highlighting a novel synthetic route potentially applicable to derivatives of the specified compound. The reaction demonstrates the versatility of triazoles in synthesizing complex heterocycles through denitrogenation and alkyne insertion, underlining the compound's utility in organic synthesis (Miura, Yamauchi, & Murakami, 2009).

  • Biological Activities

    The exploration of 1,2,3-triazole derivatives, such as those synthesized in research by Jiang and Hansen (2011), which focused on caspase-3 inhibition, reveals the therapeutic potential of these molecules. The study identified potent inhibitors against caspase-3, indicating that similar triazole derivatives, including the specified compound, could have significant applications in medical research and drug development (Jiang & Hansen, 2011).

Material Science Applications

  • Material Synthesis: Research on photosensitive poly(benzoxazole) precursors by Ebara, Shibasaki, and Ueda (2002) demonstrates the potential for triazole derivatives in the development of photosensitive materials. While not directly involving the specific compound , this study exemplifies how triazole chemistry can be integral to creating advanced materials with specific light-responsive properties, suggesting possible applications of similar compounds in material sciences (Ebara, Shibasaki, & Ueda, 2002).

Chemical Properties and Reactivity

  • Chemical Reactivity: The study on rhodium-catalyzed intramolecular C-H bond activation with triazoles by Senoo, Furukawa, Hata, and Urabe (2016) outlines a method for preparing stereodefined pyrrolidines and other cyclic compounds. This highlights the chemical reactivity of triazole-containing compounds, suggesting that derivatives like "4-phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole" could undergo similar transformations, useful in synthesizing complex organic structures with high stereoselectivity (Senoo, Furukawa, Hata, & Urabe, 2016).

Properties

IUPAC Name

4-phenyl-1-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O3S/c20-19(21,22)29-16-6-8-17(9-7-16)30(27,28)25-11-10-15(12-25)26-13-18(23-24-26)14-4-2-1-3-5-14/h1-9,13,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUWTEREDJFJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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